Desmethyl-Bicyclopyrone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18F3NO5 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-[hydroxy-[2-(2-hydroxyethoxymethyl)-6-(trifluoromethyl)pyridin-3-yl]methylidene]bicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C18H18F3NO5/c19-18(20,21)13-4-3-11(12(22-13)8-27-6-5-23)17(26)14-15(24)9-1-2-10(7-9)16(14)25/h3-4,9-10,23,26H,1-2,5-8H2 |
InChI Key |
LGLOYWDIZYMQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=O)C(=C(C3=C(N=C(C=C3)C(F)(F)F)COCCO)O)C2=O |
Origin of Product |
United States |
Biochemical Pathways of Desmethyl Bicyclopyrone Formation
In Planta Biotransformation of Bicyclopyrone (B213067)
Within crop species, bicyclopyrone undergoes extensive metabolism, leading to the formation of several derivatives, including desmethyl-bicyclopyrone. regulations.gov This biotransformation is a key factor in the herbicide's selectivity, as tolerant plants can rapidly metabolize it into inactive compounds. mda.state.mn.us The metabolic processes are qualitatively similar in plants and animals, but they are generally more extensive in plants. regulations.gov
Enzymatic Mechanisms of O-Demethylation in Crop Species (e.g., corn, soybean, sugarcane)
A principal metabolic pathway for bicyclopyrone in crops such as corn, soybean, and sugarcane is O-demethylation. fao.orgpublications.gc.ca This Phase I oxidative reaction involves the enzymatic removal of a methyl group from the methoxyethoxymethyl side chain of the bicyclopyrone molecule. fao.orgregulations.gov This process is a critical step that leads to the formation of the desmethyl metabolite, which can then undergo further transformations. publications.gc.caregulations.gov In addition to demethylation, hydroxylation of the bicyclooctenone ring and cleavage between the two ring systems are also major metabolic pathways observed in these crops. fao.orgpublications.gc.ca
Identification and Characterization of Desmethyl Monohydroxy and Desmethyl Dihydroxy Bicyclopyrone Isomers
Following the initial O-demethylation, further hydroxylation reactions occur, leading to a variety of desmethylated isomers. Research has identified desmethyl monohydroxy and desmethyl dihydroxy bicyclopyrone isomers as significant metabolites in crops treated with bicyclopyrone. fao.orgpublications.gc.ca These metabolites have been detected in both their free forms and as glycoside conjugates. fao.org
In sugarcane, for instance, several demethylated metabolites have been characterized. fao.org The desmethyl monohydroxy metabolite CSCD677693 was found in both free and conjugated forms. fao.org Other demethylated metabolites identified include the desmethyl monohydroxy metabolite CSCD675162 and the desmethyl dihydroxy metabolite CSCD677692. fao.org These isomers are also found at significant levels in rotated crops. fao.org The identification of these compounds is typically achieved using techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). publications.gc.ca
| Metabolite Code | Metabolite Type | Form Detected | Percentage of Total Radioactive Residue (TRR) | Residue (mg eq/kg) |
|---|---|---|---|---|
| CSCD677693 | Desmethyl Monohydroxy | Free | 17.4% - 18.4% | 0.136 - 0.163 |
| CSCD677693 | Desmethyl Monohydroxy | Glycoside Conjugate | 5.6% - 7.1% | 0.050 - 0.055 |
| CSCD675162 | Desmethyl Monohydroxy | Not Specified | 9.9% - 12.6% | 0.088 - 0.098 |
| CSCD677692 | Desmethyl Dihydroxy | Not Specified | 5.5% - 6.5% | 0.043 - 0.058 |
Differential Metabolism Rates and Pathways Across Plant Species
In comparative studies, unchanged bicyclopyrone was found in corn forage and soybean seed and hay, but it was absent in many other samples, indicating extensive metabolism. fao.org Soybean commodities generally show low levels of residues. fao.org In contrast, studies on sugarcane foliage revealed a complex profile of metabolites, with bicyclopyrone itself not being detected, while various desmethylated and hydroxylated derivatives were prominent. fao.org For example, in immature sugarcane foliage, the desmethyl monohydroxy metabolite CSCD677693 was one of the most significant residues found. fao.org
| Crop | Key Metabolic Characteristic | Major Metabolites Identified |
|---|---|---|
| Corn (Maize) | Rapid metabolism contributes to selectivity. mda.state.mn.us Parent compound found in forage. fao.org | Desmethyl monohydroxy bicyclopyrone isomers, desmethyl dihydroxy bicyclopyrone isomers. publications.gc.ca |
| Soybean | Generally low residue levels in all commodities. fao.org Parent compound found in seed and hay. fao.org | Structurally similar metabolites to those in corn and sugarcane. fao.org |
| Sugarcane | Extensive metabolism; parent compound not detected in immature foliage. fao.org | CSCD677693 (desmethyl monohydroxy), CSCD675162 (desmethyl monohydroxy), CSCD677692 (desmethyl dihydroxy). fao.org |
Microbial and Environmental Degradation Leading to this compound
Outside of the plant, bicyclopyrone is subject to degradation in the environment, primarily through the action of soil microbes and light. publications.gc.ca These processes are key routes for the dissipation of the herbicide in terrestrial ecosystems and also contribute to the formation of this compound and other transformation products. publications.gc.caregulations.gov
Aerobic Microbial Degradation Processes in Soil Ecosystems
Microbial degradation is a primary pathway for the breakdown of bicyclopyrone in aerobic soil environments. publications.gc.caregulations.gov The persistence of bicyclopyrone in soil, measured by its half-life, varies widely depending on the soil type, ranging from 20 to 350 days. publications.gc.caregulations.gov This process is classified as ranging from slightly persistent to persistent. publications.gc.ca The degradation is mainly driven by microbial activity, which is influenced by environmental conditions such as soil moisture and temperature. ufl.edu This biological breakdown leads to several transformation products, including desmethylated metabolites. publications.gc.ca The degradation process can be slowed by conditions that negatively affect microbial activity, such as drought or cold temperatures. ufl.edu
Influence of Environmental Factors on Demethylation Rates
The principal routes of bicyclopyrone biotransformation are oxidative phase I reactions, namely O-demethylation and hydroxylation. fao.org In plants, the metabolism is extensive, leading to metabolites formed by the demethylation of the side chain, followed by hydroxylation. regulations.gov Research indicates that the degradation of bicyclopyrone, which includes demethylation, is largely driven by microbial activity in the soil. ufl.edu Consequently, environmental conditions that favor microbial proliferation and activity tend to enhance the rate of bicyclopyrone metabolism.
Key environmental factors influencing the degradation and, by extension, the demethylation of bicyclopyrone include soil moisture, temperature, pH, and exposure to sunlight.
Soil Moisture and Temperature: Ample soil moisture and mild temperatures create favorable conditions for soil microbial activity, which in turn promotes the degradation of bicyclopyrone. ufl.edu Conversely, drought conditions and low temperatures (below 10°C or 50°F) can significantly slow down this process. ufl.edu Drier, cooler climates are associated with an increased likelihood of bicyclopyrone persistence in soil. ufl.edu Laboratory studies on aerobic soil metabolism show a wide range of half-lives, from 20 to 350 days, underscoring the variability across different soil types and conditions. regulations.gov
Soil pH: Soil pH has a notable effect on the persistence of bicyclopyrone. Studies conducted in acidic soils, with a pH range of 3.5 to 5.9, reported longer degradation half-lives of 82 to 434 days. regulations.gov Bicyclopyrone is weakly acidic, and its water solubility increases as the pH rises. apvma.gov.au This suggests that at lower pH, the compound may be more persistent and less available for microbial degradation.
Photodegradation: Exposure to sunlight is another major mechanism for the degradation of bicyclopyrone, particularly on the soil surface and in water. apvma.gov.au Soil photolysis studies have demonstrated half-lives ranging from 4 to 13 days. regulations.gov In aqueous environments, the half-life from photolysis is also significant, measured at 11.1 days in pH 5 buffered water and 50.1 days in pH 7 buffered water. regulations.gov This indicates that photodegradation can be a more rapid process than microbial metabolism under certain conditions.
Interactive Data Table: Environmental Factors Affecting Bicyclopyrone Degradation Half-Life
| Environmental System | Condition | Half-Life (days) | Source |
| Aerobic Soil | Varies by soil type | 20 - 350 | regulations.gov |
| Aerobic Soil (Acidic) | pH 3.5 - 5.9 | 82 - 434 | regulations.gov |
| Soil Surface | Photolysis | 4 - 13 | regulations.gov |
| Anaerobic Soil | Metabolism | Stable (>1 year) | regulations.gov |
| Aerobic Aquatic | Metabolism | > 365 | regulations.gov |
| Aqueous | Photolysis (pH 5) | 11.1 | regulations.gov |
| Aqueous | Photolysis (pH 7) | 50.1 | regulations.gov |
| Natural Water | Photolysis (pH 7.3) | 74.8 | regulations.gov |
Molecular Basis of Action and Structure Activity Relationships of Desmethyl Bicyclopyrone
Comparative Analysis of HPPD Inhibition by Desmethyl-Bicyclopyrone and its Parent Compound
The primary mode of action of Bicyclopyrone (B213067) and its metabolites, including this compound, is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). fao.org This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals. fao.org In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone (B1678516) and tocopherols, essential components for carotenoid production and protection against oxidative damage, ultimately leading to the characteristic bleaching of susceptible weeds. nih.gov
Elucidation of Binding Modes and Conformational Changes Induced by Demethylation
The binding of an inhibitor to its target enzyme is a three-dimensional interaction that can induce conformational changes in the enzyme, thereby affecting its catalytic activity. X-ray crystallography studies have provided insights into the binding mode of the parent compound, Bicyclopyrone, to the HPPD enzyme from Arabidopsis thaliana. semanticscholar.org
These studies reveal that Bicyclopyrone binds within the active site of the enzyme, interacting with key amino acid residues and the essential iron(II) cofactor. semanticscholar.org The methoxyethoxymethyl side chain of Bicyclopyrone folds into a specific S-gauche conformation to fit within the active site. semanticscholar.org
However, there is a lack of publicly available structural data for the complex of this compound with the HPPD enzyme. Without this information, it is not possible to definitively elucidate the specific binding mode of this compound or to identify the precise conformational changes that demethylation induces in the enzyme's structure. It can be hypothesized that the removal of the methyl group may alter the inhibitor's interaction with the hydrophobic pockets of the active site, potentially affecting its binding affinity and orientation. However, without experimental evidence, this remains speculative.
Impact of Demethylation on Downstream Carotenoid Biosynthesis Inhibition
The inhibition of HPPD by Bicyclopyrone and its metabolites directly impacts the downstream pathway of carotenoid biosynthesis. nih.gov Carotenoids are vital pigments that protect chlorophyll (B73375) from photo-oxidative damage. The disruption of their synthesis leads to the characteristic bleaching symptoms observed in susceptible plants. fao.org
Structure-Activity Relationship (SAR) Studies of Desmethylated Analogs and Related HPPD Inhibitors
Structure-activity relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the efficacy of bioactive molecules. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bicyclopyrone |
| Mesotrione |
| Isoxaflutole |
| Topramezone |
| Tembotrione |
Environmental Fate and Persistence of Desmethyl Bicyclopyrone
Soil Environmental Dynamics
The behavior of desmethyl-bicyclopyrone in the terrestrial environment is governed by a combination of microbial activity and its inherent chemical properties, which influence its persistence and movement through the soil profile.
This compound (SYN503780) is considered to be non-persistent in aerobic soil environments. regulations.gov Laboratory studies have demonstrated its rapid degradation by soil microorganisms. In studies conducted on three different European soil types, the aerobic soil metabolism half-life (DT50) for SYN503780 ranged from 4 to 9 days. fao.org Further research confirmed that SYN503780 degrades rapidly, with reported half-lives of less than 5.2 days. apvma.gov.au This rapid degradation is primarily attributed to microbial processes. regulations.gov In contrast, the parent compound, bicyclopyrone (B213067), is significantly more persistent, with aerobic soil metabolism half-lives ranging from 20 to 350 days, indicating that the demethylation to SYN503780 is a key step in its environmental breakdown. regulations.gov
Table 1: Aerobic Soil Degradation Half-Life of this compound (SYN503780)
| Soil Type/Region | Half-Life (DT50) in Days | Persistence Classification | Reference |
| European Soils (3 types) | 4 - 9 | Not Persistent | fao.org |
| Not Specified | < 5.2 | Not Persistent | apvma.gov.au |
Despite its rapid degradation, the mobility of this compound is a significant factor in its environmental profile. The parent compound, bicyclopyrone, is classified as having very high mobility in soil, a characteristic largely due to its high water solubility and a pKa of 3.06, which causes it to exist predominantly as an anion at typical environmental pH levels. regulations.govregulations.govapvma.gov.au
The desmethyl metabolite SYN503780 shares this potential for mobility. Prospective groundwater monitoring studies have detected SYN503780 in wells at sampling intervals up to three years after the application of the parent herbicide. regulations.gov This indicates that under certain field conditions, the metabolite can leach through the soil profile and reach groundwater before it is fully degraded. regulations.gov The concentrations detected in these monitoring studies, however, were generally low.
Table 2: Groundwater Detections of this compound (SYN503780) in Monitoring Studies
| Location/Region | Maximum Detected Concentration (µg/L) | Time of Detection | Reference |
| Germany | 0.11 | Up to 1629 days post-application | regulations.govregulations.gov |
| Hungary | - | regulations.gov | |
| France | 0.03 | - | regulations.gov |
| Italy | 0.17 | - | regulations.gov |
Aquatic Environmental Behavior
The behavior of this compound in aquatic systems is influenced by its physical-chemical properties and its formation from the parent compound through processes like photodegradation.
The parent compound, bicyclopyrone, is stable to hydrolysis across a range of environmentally relevant pH levels (pH 4-9). regulations.govfao.orgregulations.gov While direct hydrolysis data for this compound (SYN503780) is not available, it is noted as a product of the hydrolysis of other, more complex bicyclopyrone metabolites. fao.org
Aqueous photolysis, or degradation by sunlight in water, is a significant transformation pathway for bicyclopyrone. apvma.gov.auapvma.gov.au The desmethyl metabolite SYN503780 is a major photodegradation product of bicyclopyrone in aquatic environments. apvma.gov.aufao.org In studies on the parent compound, SYN503780 was found to form at levels up to 73% of the applied amount during photolysis experiments. apvma.gov.au The photodegradation of bicyclopyrone itself is pH-dependent, with half-lives in water ranging from 11 to 75 days. regulations.govmda.state.mn.us The formation of SYN503780 via this pathway is a key entry route for the desmethyl compound into aquatic systems.
The potential for this compound to adsorb to sediment and suspended particles is low. This is predicted by its high water solubility and hydrophilic nature. The octanol-water partition coefficient (log Pow) for SYN503780 has been reported as -0.54, indicating it will preferentially partition into the water phase rather than sorbing to organic matter in sediment. hpc-standards.com
This characteristic is similar to the parent compound, bicyclopyrone, which has a log Kow of -1.2 at pH 7 and is not expected to partition significantly to sediment. regulations.govmda.state.mn.us Consequently, this compound is expected to remain primarily dissolved in the water column rather than accumulating in benthic zones. While the parent compound can be very persistent in anaerobic aquatic systems, the rapid aerobic degradation of SYN503780 in soil suggests its persistence in aerobic water bodies may also be limited, although specific aquatic degradation studies are less common. apvma.gov.auregulations.gov
Advanced Analytical Methodologies for Desmethyl Bicyclopyrone
Development and Validation of High-Sensitivity Detection Methods for Desmethylated Metabolites
The development of analytical methods for herbicide metabolites like Desmethyl-Bicyclopyrone is driven by the need to detect minute quantities in environmental samples. High-sensitivity methods are essential for assessing the environmental fate and persistence of the parent compound. The metabolism of Bicyclopyrone (B213067) can result in several demethylated forms, including desmethyl monohydroxylated and desmethyl dihydroxylated isomers, which necessitates methods that are not only sensitive but also selective. fao.orgfao.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the trace quantification of triketone herbicides and their metabolites. nih.gov Validated methods demonstrate exceptional sensitivity, with Limits of Quantification (LOQ) reaching low microgram-per-kilogram (µg/kg) or nanogram-per-liter (ng/L) levels. For instance, a validated analytical method for Bicyclopyrone and its degradates in soil achieved an LOQ of 0.001 mg/kg. epa.gov In water matrices, methods have been established with an LOQ of 0.01 µg/L for Bicyclopyrone and its metabolites. epa.gov For various crop and animal commodities, the standard LOQ for Bicyclopyrone-related metabolites is often set at 0.01 mg/kg. fao.org These low detection limits are crucial for regulatory compliance and for understanding the long-term environmental behavior of the herbicide. The high sensitivity is achieved through a combination of efficient sample extraction, cleanup, and the specificity of MS/MS detection. nih.gov
Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Isolation and Quantification in Complex Matrices
Chromatographic techniques are indispensable for separating this compound from its parent compound and other metabolites within a complex sample matrix before quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the analysis of Bicyclopyrone and its metabolites. fao.orgjpds.co.inchromatographytoday.com This preference is due to its high selectivity, sensitivity, and suitability for polar and thermally labile compounds, which avoids the need for chemical derivatization. chromatographytoday.comsciex.com.cn The process typically involves:
Sample Extraction: The initial step involves extracting the analytes from the sample matrix. For soil, this may involve extraction with a solvent mixture like acetonitrile (B52724) and water, followed by acidification. epa.gov For crop matrices, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods are often evaluated and optimized. digitellinc.com
Sample Cleanup: After extraction, solid-phase extraction (SPE) is commonly used to remove interfering substances and concentrate the analytes. epa.govepa.gov Various SPE cartridges, such as Phenomenex Strata-X, are employed to purify the extracts before they are introduced into the LC-MS/MS system. epa.govepa.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) separates the target analytes. Reversed-phase columns, such as C18, are frequently used. jpds.co.in The mobile phase often consists of a gradient mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid to improve ionization. nih.govepa.gov
Detection and Quantification: The separated compounds are detected by a tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent specificity by monitoring a particular precursor-to-product ion transition for each analyte, allowing for accurate quantification even at very low concentrations. fao.orgepa.gov
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for pesticide analysis. However, for polar compounds like triketone metabolites, it typically requires a derivatization step to increase volatility and thermal stability. sciex.com.cnsemanticscholar.org While GC-MS can offer high chromatographic resolution, the need for derivatization makes the workflow more complex and time-consuming compared to LC-MS/MS, which has become the preferred method for this class of herbicides. chromatographytoday.comsciex.com.cn
The table below summarizes typical parameters for LC-MS/MS methods used in the analysis of Bicyclopyrone and its metabolites.
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | High-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometric Detection (LC-MS/MS) | epa.gov |
| Matrix | Soil, Water, Plant Tissues, Animal Commodities | fao.orgepa.govepa.gov |
| Extraction | Solvent Extraction (e.g., Acetonitrile/Water), QuEChERS | epa.govdigitellinc.com |
| Cleanup | Solid-Phase Extraction (SPE) using cartridges like Phenomenex Strata-X | epa.govepa.gov |
| Limit of Quantification (LOQ) | 0.001 mg/kg (Soil); 0.01 µg/L (Water); 0.01 mg/kg (Crops) | fao.orgepa.govepa.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) with Electrospray Ionization (ESI) | nih.gov |
Spectroscopic Characterization (e.g., NMR, IR) for Structural Elucidation of Desmethylated Isomers
While mass spectrometry is excellent for detection and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the definitive structural elucidation of unknown metabolites or for distinguishing between isomers. semanticscholar.org When Bicyclopyrone is metabolized, several desmethylated and hydroxylated isomers can be formed. fao.orgfao.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. semanticscholar.orgjchps.com
¹H NMR provides detailed information about the number and types of hydrogen atoms in a molecule and their connectivity. For this compound, ¹H NMR would confirm the absence of the methyl group's characteristic signal and show changes in the chemical shifts of neighboring protons, verifying the demethylation site.
¹³C NMR provides information on the carbon skeleton of the molecule. semanticscholar.org The spectrum of a desmethylated metabolite would lack the carbon signal corresponding to the lost methyl group.
2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish correlations between different nuclei (H-H, C-H) to piece together the complete molecular structure, which is especially useful for differentiating between various desmethylated and hydroxylated isomers that may have the same mass. nd.edu
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. semanticscholar.orglibretexts.org By analyzing the absorption of infrared radiation at specific wavenumbers, one can identify bonds such as C=O (carbonyl), O-H (hydroxyl), and C-O (ether). libretexts.org In the context of this compound, IR spectroscopy would be used to confirm the presence of key functional groups within the bicyclo[3.2.1]oct-3-en-2-one core and the pyridine (B92270) ring. It would be particularly useful in identifying hydroxyl groups in hydroxylated metabolites that are often formed alongside desmethylated ones. fao.org
Together, these spectroscopic methods provide unambiguous structural proof, complementing the quantitative data generated by chromatographic techniques.
Internal Standard and Differential Techniques for Enhanced Accuracy in Metabolite Analysis
The accuracy of quantitative analysis, especially at trace levels in complex matrices, can be significantly affected by variations in sample preparation and instrumental response. nih.goveuropa.eu Matrix effects, where co-extracted components suppress or enhance the ionization of the target analyte in the mass spectrometer's source, are a common challenge. nih.gov
To overcome these issues and enhance accuracy, Isotopically Labeled Internal Standards (IL-IS) are widely employed. europa.eu An IL-IS is a version of the analyte where one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced by a heavy isotope (e.g., ²H/D, ¹³C, ¹⁵N). europa.eu Because the IL-IS is chemically almost identical to the analyte, it co-behaves throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. europa.eu
The key benefits of using an IL-IS include:
Correction for Analyte Loss: Any loss of the target analyte during sample preparation steps will be mirrored by a proportional loss of the IL-IS, allowing for accurate correction. europa.eu
Compensation for Matrix Effects: The IL-IS experiences the same ionization suppression or enhancement as the analyte, enabling reliable quantification by using the ratio of the analyte signal to the IL-IS signal. nih.gov
Improved Precision and Accuracy: By accounting for variations across different samples, the use of IL-IS significantly improves the reproducibility and reliability of the results. nih.gov
Studies on the analysis of triketone herbicides and other pesticides consistently demonstrate that using an IL-IS for each analyte is the most reliable way to achieve accurate quantification in environmental and biological samples. nih.govsciex.com.cnuclm.es
Compound Names
Ecological Implications and Resistance Mechanisms Associated with Desmethyl Bicyclopyrone
Role of Desmethyl-Bicyclopyrone in Herbicide Resistance Evolution in Weeds
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, and the role of herbicide metabolites such as this compound is an area of increasing scientific interest. Resistance mechanisms are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). While TSR involves genetic mutations in the protein targeted by the herbicide, NTSR encompasses a range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. Metabolic resistance, a key form of NTSR, is particularly concerning due to its potential to confer resistance to multiple herbicides with different modes of action.
Contribution of Metabolic Resistance (Non-Target Site Resistance) to Herbicide Evasion
Metabolic resistance is the enhanced ability of a weed to detoxify a herbicide before it can cause significant damage. This mechanism is not specific to a single herbicide and can lead to the development of cross-resistance across different chemical families. Weeds with metabolic resistance can break down herbicides into non-toxic or less toxic compounds, effectively evading their herbicidal effects. This process often involves the upregulation of detoxification enzymes that are also involved in the plant's natural defense against various stresses. The evolution of metabolic resistance is a complex process, often involving multiple genes and pathways, making it a durable and challenging form of resistance to manage.
Involvement of Cytochrome P450s, Glutathione (B108866) S-Transferases, and Glycosyltransferases in this compound Metabolism
Several key enzyme families are implicated in the metabolic detoxification of herbicides. While direct studies on this compound are limited, the metabolism of its parent compound, bicyclopyrone (B213067), and other HPPD inhibitors provides insights into the likely pathways.
Cytochrome P450s (P450s): These enzymes are a large and diverse group of monooxygenases that play a crucial role in the phase I metabolism of a wide range of compounds, including herbicides. P450s can introduce or expose functional groups on the herbicide molecule, making it more water-soluble and susceptible to further detoxification. In the context of HPPD inhibitors, P450s are known to be involved in their metabolism in resistant weed populations.
Glutathione S-Transferases (GSTs): GSTs are key enzymes in phase II of detoxification. They catalyze the conjugation of the tripeptide glutathione to the herbicide molecule or its phase I metabolite. This process increases the herbicide's water solubility and facilitates its sequestration into vacuoles or the apoplast, effectively neutralizing its phytotoxic activity.
Glycosyltransferases (GTs): Glycosyltransferases are another important group of phase II detoxification enzymes. They transfer sugar moieties, typically glucose, from a donor molecule to the herbicide or its metabolite. This glycosylation reaction also increases the water solubility of the compound, aiding in its detoxification and sequestration. Studies on the metabolism of bicyclopyrone have identified desmethyl dihydroxylated and monohydroxylated bicyclopyrone isomers in both free and glycoside conjugated forms, indicating the involvement of glycosyltransferases in its detoxification pathway. fao.org
The coordinated action of these enzyme families allows resistant weeds to efficiently metabolize and detoxify herbicides, including potentially this compound.
Cross-Resistance Patterns with Other HPPD Inhibitors
A significant concern with metabolic resistance is the potential for cross-resistance, where resistance to one herbicide confers resistance to other herbicides with the same or different modes of action. In the case of HPPD inhibitors, cross-resistance has been observed in several weed species. For instance, a wild radish population has been confirmed to be cross-resistant to multiple HPPD-inhibiting herbicides without prior exposure to them, a resistance endowed by enhanced metabolism. au.dk This suggests that the metabolic pathways capable of detoxifying one HPPD inhibitor can often act on other compounds in the same class. Therefore, it is plausible that weed populations with metabolic resistance to other HPPD inhibitors may also exhibit some level of resistance to bicyclopyrone and its metabolite, this compound.
Phytotoxicological Effects of this compound on Non-Target Flora
Bicyclopyrone has been found to be toxic to non-target plants in both seedling emergence and vegetative vigor studies. publications.gc.ca Due to this potential for adverse effects on non-target flora, mitigation measures such as spray buffer zones are required to minimize exposure. canada.ca The phytotoxicity of HPPD inhibitors is a direct result of their mode of action: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase enzyme, which is essential for carotenoid biosynthesis. The blockage of this pathway leads to the bleaching of leaves and eventual plant death. Since this compound is a metabolite of bicyclopyrone and likely retains a similar core structure, it may also exhibit phytotoxic effects on sensitive non-target plant species. The extent of this phytotoxicity would depend on its own intrinsic herbicidal activity and its persistence in the environment.
Influence of this compound on Soil Microbial Ecology
The soil microbiome plays a crucial role in maintaining soil health and fertility through various processes such as nutrient cycling and organic matter decomposition. The introduction of herbicides into the soil environment can potentially disrupt the structure and function of these microbial communities.
The effects of herbicides on soil microorganisms are complex and can be influenced by several factors, including the chemical properties of the herbicide, its application rate, soil type, and the composition of the microbial community. Some studies have shown that herbicides can have transient negative effects on microbial populations and their activities, while others have reported negligible or even stimulatory effects, as some microorganisms can utilize herbicides as a source of carbon or nutrients. nih.govbiorxiv.org
Future Research Trajectories for Desmethyl Bicyclopyrone
Application of Multi-Omics Approaches (e.g., Transcriptomics, Metabolomics) to Elucidate Resistance Mechanisms
The emergence of weed resistance to herbicides is a significant threat to agricultural productivity. Understanding the molecular basis of resistance to Desmethyl-Bicyclopyrone is crucial for developing sustainable weed management strategies. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, offer a powerful toolkit for this purpose.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can identify genes that are differentially expressed in resistant versus susceptible weed populations upon exposure to this compound. This can reveal key resistance mechanisms, such as enhanced metabolic detoxification, alterations in the target site, or changes in herbicide uptake and translocation.
Metabolomics , the study of the complete set of small-molecule metabolites within a cell or organism, can provide a snapshot of the biochemical changes that occur in response to this compound. By comparing the metabolic profiles of resistant and susceptible plants, researchers can identify specific metabolic pathways that are altered, leading to detoxification of the herbicide or compensation for its effects.
The integration of transcriptomic and metabolomic data can provide a more holistic understanding of the complex network of genes and metabolic pathways involved in resistance.
Table 1: Potential Applications of Multi-Omics in this compound Resistance Research
| Omics Approach | Research Question | Potential Findings |
| Transcriptomics | Which genes are upregulated or downregulated in resistant weeds exposed to this compound? | Identification of genes encoding detoxification enzymes (e.g., cytochrome P450s, glutathione (B108866) S-transferases), transporters, or target site proteins. |
| Metabolomics | What are the metabolic differences between resistant and susceptible weeds after treatment with this compound? | Discovery of specific detoxification products of this compound, and identification of altered metabolic pathways that confer resistance. |
| Integrated Omics | How do changes in gene expression correlate with metabolic changes to confer resistance? | A systems-level understanding of the molecular networks that underpin resistance, providing multiple potential targets for overcoming it. |
Chemoinformatic and Computational Modeling for Predictive SAR and Environmental Fate
Chemoinformatic and computational modeling are indispensable tools for predicting the biological activity and environmental behavior of chemical compounds like this compound. These in silico methods can significantly reduce the time and cost associated with traditional experimental studies.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govdrugdesign.org For this compound, QSAR studies can be employed to:
Predict the herbicidal activity of novel desmethylated analogs.
Identify the key structural features responsible for its herbicidal efficacy.
Optimize the molecular structure to enhance activity against target weeds while minimizing effects on non-target organisms.
Computational models for environmental fate can simulate the behavior of this compound in various environmental compartments such as soil and water. nih.govresearchgate.netmdpi.comkpu.caresearchgate.net These models use the physicochemical properties of the compound to predict processes like:
Adsorption and Leaching: The potential for this compound to bind to soil particles or move through the soil profile into groundwater.
Degradation: The rate at which the compound is broken down by microbial or chemical processes in the environment.
Runoff: The likelihood of the compound being transported from treated fields into surface water bodies.
Table 2: Key Parameters for Computational Modeling of this compound
| Parameter | Description | Importance for Environmental Fate |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | A measure of a chemical's tendency to adsorb to soil organic matter. | Higher Koc values indicate stronger binding to soil and lower potential for leaching. |
| Degradation Half-life (DT50) | The time it takes for 50% of the compound to degrade in soil or water. | Shorter half-lives suggest lower persistence in the environment. |
| Water Solubility | The maximum amount of the compound that can dissolve in water. | Higher solubility can increase the potential for runoff and leaching. |
| Vapor Pressure | The tendency of a compound to volatilize into the atmosphere. | Low vapor pressure indicates that volatilization is not a major route of dissipation. |
Exploration of Novel Synthetic Pathways for Desmethylated Analogs with Modified Biological Activities
The synthesis of novel analogs of this compound is a promising avenue for the development of new herbicides with improved properties. By modifying the chemical structure of the parent compound, it may be possible to enhance its efficacy, broaden its weed control spectrum, or improve its environmental profile.
Future research in this area will likely focus on:
Developing efficient and scalable synthetic routes to a variety of desmethylated analogs. nih.govresearchgate.netmdpi.comgoogle.com
Introducing different functional groups to the bicyclopyrone (B213067) scaffold to modulate its biological activity and physicochemical properties.
Investigating the structure-activity relationships of the newly synthesized analogs to guide further design and optimization. researchgate.net
The goal is to create new molecules that are highly effective against a wide range of weeds, including those that have developed resistance to existing herbicides, while also being safe for crops and the environment.
Table 3: Strategies for the Synthesis of Novel Desmethylated Analogs
| Synthetic Strategy | Rationale | Desired Outcome |
| Modification of the Pyridine (B92270) Ring | To alter the electronic and steric properties of the molecule, potentially improving its interaction with the target enzyme. | Enhanced herbicidal activity or selectivity. |
| Alteration of the Triketone Moiety | To investigate the importance of this functional group for biological activity and to potentially discover new modes of action. | Analogs with novel biological activities. |
| Introduction of Chiral Centers | To explore the stereochemical requirements for herbicidal activity. | More potent and selective enantiomers. |
Long-Term Ecological Impact Assessments of this compound in Agricultural and Natural Systems
While the acute toxicity of herbicides is typically well-studied, the long-term ecological impacts of their metabolites, such as this compound, are often less understood. nih.govtandfonline.commdpi.combeyondpesticides.orgaloki.hu Comprehensive and long-term assessments are necessary to ensure the environmental sustainability of its use in agriculture.
Key research areas for long-term ecological impact assessment include:
Effects on Soil Microbial Communities: Investigating the impact of this compound on the diversity and function of soil microorganisms, which are crucial for soil health and nutrient cycling. beyondpesticides.org
Impact on Non-Target Organisms: Assessing the potential for chronic toxicity and sublethal effects on a range of non-target organisms, including aquatic invertebrates, fish, and beneficial insects. herts.ac.uk
Persistence and Bioaccumulation: Determining the long-term fate of this compound in the environment, including its potential to persist in soil and water and to accumulate in the food chain. nih.govtandfonline.commdpi.com
These studies should be conducted in both agricultural and adjacent natural ecosystems to fully understand the potential for off-site transport and impact.
Table 4: Key Endpoints for Long-Term Ecological Impact Assessment
| Ecological Compartment | Assessment Endpoint | Research Focus |
| Soil Ecosystem | Microbial diversity and activity (e.g., nitrogen fixation, decomposition) | Long-term effects on soil health and fertility. |
| Aquatic Ecosystems | Survival, growth, and reproduction of aquatic organisms (e.g., algae, daphnids, fish) | Chronic toxicity and potential for ecosystem-level effects. |
| Terrestrial Ecosystems | Abundance and diversity of non-target plants and insects | Impacts on biodiversity and ecosystem function. |
| Biota | Residue levels in various organisms | Potential for bioaccumulation and biomagnification. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
